Navenone A
CAS No.: 62695-67-4
Cat. No.: VC1872627
Molecular Formula: C15H15NO
Molecular Weight: 225.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62695-67-4 |
---|---|
Molecular Formula | C15H15NO |
Molecular Weight | 225.28 g/mol |
IUPAC Name | (3E,5E,7E,9E)-10-pyridin-3-yldeca-3,5,7,9-tetraen-2-one |
Standard InChI | InChI=1S/C15H15NO/c1-14(17)9-6-4-2-3-5-7-10-15-11-8-12-16-13-15/h2-13H,1H3/b4-2+,5-3+,9-6+,10-7+ |
Standard InChI Key | MJNYHZWCFFQCRW-ZUFLRRBNSA-N |
Isomeric SMILES | CC(=O)/C=C/C=C/C=C/C=C/C1=CN=CC=C1 |
SMILES | CC(=O)C=CC=CC=CC=CC1=CN=CC=C1 |
Canonical SMILES | CC(=O)C=CC=CC=CC=CC1=CN=CC=C1 |
Introduction
Chemical Structure and Properties
Molecular Structure
Navenone A (CAS: 62695-67-4) is characterized by a distinctive molecular structure featuring a tetraene system with four conjugated double bonds that connect a pyridine ring to a ketone functionality. The IUPAC name for this compound is (3E,5E,7E,9E)-10-pyridin-3-yldeca-3,5,7,9-tetraen-2-one, reflecting its structural arrangement with all trans configuration across the conjugated chain . This extended conjugation system contributes to the compound's unique chemical and spectroscopic properties, differentiating it from other members of the navenone family.
The molecular formula of Navenone A is C15H15NO with a molecular weight of 225.28 g/mol . The compound contains a pyridine ring, which is a key structural element distinguishing it from the related compounds Navenone B (which contains a benzene ring) and Navenone C (which features a phenol ring) .
Table 1: Chemical and Physical Properties of Navenone A
Property | Value |
---|---|
Chemical Formula | C15H15NO |
Molecular Weight | 225.28 g/mol |
CAS Number | 62695-67-4 |
IUPAC Name | (3E,5E,7E,9E)-10-pyridin-3-yldeca-3,5,7,9-tetraen-2-one |
Chemical Class | Pyridine derivative |
Creation Date in PubChem | October 26, 2006 |
Modification Date in PubChem | April 5, 2025 |
Spectroscopic Characteristics
The structural elucidation of Navenone A has been accomplished through extensive spectroscopic studies. Nuclear Magnetic Resonance (NMR) spectroscopy has been particularly valuable in confirming the all-trans configuration of the tetraene system. The 1H NMR spectra (220 MHz) of Navenone A show well-resolved methyl groups and aromatic protons, while the olefinic protons of the tetraene system are closely spaced .
To overcome the challenges of analyzing the closely spaced olefinic protons, researchers have employed lanthanide shift reagents. Spectra recorded after sequential additions of Eu(fod)3 reagent in CDCl3 allowed for measurement of vicinal coupling constants and establishment of the stereochemical relationship between protons in the central tetraene system. All eight olefin protons exhibit a characteristic 15 Hz coupling constant, confirming the all-trans configuration of the tetraene system .
Lanthanide induced shift (LIS) studies have provided additional structural insights, demonstrating that both oxygen and nitrogen atoms in Navenone A function as complexing sites for the lanthanide reagent. This behavior contrasts with Navenone B, where only the oxygen atom serves as a complexation site .
Comparative Analysis with Related Navenones
Structural Relationships
Navenone A is part of a small family of compounds including Navenones B and C, which share a common tetraene-ketone backbone but differ in their terminal aromatic rings. The structural relationships among these compounds provide valuable insights into their biosynthetic pathways and ecological roles.
Table 2: Comparative Analysis of Navenones A, B, and C
Property | Navenone A | Navenone B | Navenone C |
---|---|---|---|
Molecular Formula | C15H15NO | C16H16O | C16H16O2 |
Molecular Weight | 225.28 g/mol | 224.30 g/mol | 240.30 g/mol |
Terminal Ring | Pyridine | Benzene | Phenol |
Natural Abundance Ratio | 4 | 2 | 1 |
CAS Number | 62695-67-4 | 62695-68-5 | 62695-69-6 |
IUPAC Name | (3E,5E,7E,9E)-10-pyridin-3-yldeca-3,5,7,9-tetraen-2-one | (3E,5E,7E,9E)-10-phenyldeca-3,5,7,9-tetraen-2-one | (3E,5E,7E,9E)-10-(4-hydroxyphenyl)deca-3,5,7,9-tetraen-2-one |
Biosynthetic Relationships
Research on the regeneration of navenones in Navanax inermis has revealed interesting biosynthetic relationships among the compounds. When animals were allowed to regenerate their alarm secretions after depletion, the ratio of navenones shifted significantly from the natural 4:2:1 (A:B:C) pattern. Initially, Navenone C was produced in higher quantities with little or no Navenone A. Over time, the quantity of Navenone A gradually increased .
This observation supports a biosynthetic hypothesis whereby the phenol ring in Navenone C serves as a precursor to the benzene and pyridine rings in Navenones B and A, respectively. The progressive conversion from Navenone C to Navenone A suggests a phenol→benzene→pyridine biogenetic pathway .
Biological Role and Ecological Function
Occurrence in Nature
Navenone A is naturally produced by the marine opisthobranch mollusk Navanax inermis, where it serves as a key component of the animal's defensive chemical arsenal. In natural populations, Navenone A is the most abundant of the three related navenones, with the compounds occurring in a ratio of approximately 4:2:1 (A:B:C) .
The secretion containing Navenone A can be obtained from these animals without damage by irritating the sensitive anterior portion of the animal. With proper feeding on accepted food sources, the navenones can be regenerated in approximately three days, although with altered proportions as noted above .
Function as an Alarm Pheromone
Navenone A functions primarily as an alarm pheromone, a chemical signal that alerts other individuals of the same species to potential danger. When released into the surrounding environment, Navenone A and its related compounds induce a trail-breaking alarm response in other individuals of Navanax inermis .
The alarm pheromone function provides a critical defensive mechanism for these marine mollusks, allowing for rapid communication of threat information within a population. This chemical signaling system represents an important adaptation for survival in the marine environment, where visual and auditory communication may be limited or less effective .
Biosynthesis and Metabolism
Sample | Amount | Activity (dpm) | Incorporation (%) |
---|---|---|---|
Initial dose | - | 1.55 × 10^6 | - |
Total secretion | - | 19,918 | 1.28 |
Navenone B | 6 mg | 746 | 0.05 |
Navenone C | 2 mg | 4,326 | 0.28 |
Structure-Activity Relationships
The structural differences between Navenones A, B, and C appear to influence their biological activities and roles within the defensive secretion. The predominance of Navenone A in natural populations (4:2:1 ratio of A:B:C) suggests that the pyridine-containing structure may confer certain advantages for alarm signaling or other defensive functions .
The presence of minor compounds in the natural secretion, including 3-methyl derivatives and 3,5-di-cis analogs of Navenones A and B, indicates additional complexity in the biosynthetic pathways and potentially diversified biological roles for these structural variants .
Chemical Synthesis
Synthetic Approaches
Several approaches have been developed for the synthesis of Navenone A, addressing the challenges of constructing the all-trans tetraene system with the appropriate stereochemistry.
One reported method involves a one-pot reaction using a powerful polyvinylogation reagent, 6-lithio-1-methoxyhexa-1,3,5-triene. This approach provides an efficient route to the complex polyene structure while maintaining the required stereochemistry .
Another synthetic strategy employs arsonium salt intermediates for constructing the conjugated polyene system. In the presence of K2CO3, aldehydes can be condensed with arsonium bromide at 0-3°C to give exclusively ω-substituted polyenones in good yields. This procedure has been successfully applied to the synthesis of Navenone A .
More recent approaches have explored alternative methods for constructing conjugated polyene systems, including unstrained C–C bond activation strategies involving alkenyl(sp2)–C(O) bonds for olefination of enones via vinyl palladium species .
Significance and Applications
Ecological Significance
The study of Navenone A and related compounds has contributed significantly to understanding chemical communication and defensive strategies in marine organisms. As an alarm pheromone, Navenone A represents an important example of chemical ecology in action, demonstrating how secondary metabolites can serve as sophisticated signaling molecules in complex ecological interactions .
Chemical and Synthetic Significance
From a synthetic chemistry perspective, Navenone A presents interesting challenges related to the construction of conjugated polyene systems with defined stereochemistry. The development of efficient synthetic routes to Navenone A has contributed to the advancement of methodologies for stereocontrolled synthesis of polyene natural products .
The structural features of Navenone A, particularly its all-trans tetraene system and pyridine moiety, make it a valuable target for studying structure-activity relationships and developing new synthetic approaches to complex natural products .
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